molecular formula C16H16N6O2S B2842045 N-(4-acetylphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1058496-32-4

N-(4-acetylphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2842045
CAS No.: 1058496-32-4
M. Wt: 356.4
InChI Key: MNYAZGSAYCYGNH-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound that features a combination of aromatic, triazole, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multi-step organic reactions:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized via a cyclization reaction involving appropriate precursors such as ethyl hydrazine and a suitable pyrimidine derivative under acidic or basic conditions.

    Thioether Formation: The triazolopyrimidine intermediate is then reacted with a thiol compound to introduce the thioether linkage. This step often requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol and facilitate nucleophilic substitution.

    Acetylation: The final step involves the acetylation of the phenyl ring. This can be achieved using acetic anhydride (Ac2O) in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction scalability, and purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups or the triazole ring, potentially yielding amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Aromatics: From electrophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for further functionalization, making it valuable in synthetic organic chemistry.

Biology

Biologically, N-(4-acetylphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide may exhibit bioactivity, potentially serving as a lead compound in drug discovery. Its triazolopyrimidine core is known for various biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. The presence of multiple pharmacophores suggests it might interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The triazolopyrimidine core could bind to nucleic acids or proteins, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide: Similar structure with a methyl group instead of an ethyl group.

    N-(4-acetylphenyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide: Similar structure with a phenyl group instead of an ethyl group.

Uniqueness

The uniqueness of N-(4-acetylphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its analogs. The ethyl group on the triazolopyrimidine ring could influence its lipophilicity and, consequently, its interaction with biological membranes or proteins.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2S/c1-3-22-15-14(20-21-22)16(18-9-17-15)25-8-13(24)19-12-6-4-11(5-7-12)10(2)23/h4-7,9H,3,8H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYAZGSAYCYGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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